(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate
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Overview
Description
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate typically involves the esterification of (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Yields (S)-3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoic acid.
Deprotection: Produces (S)-Methyl 3-amino-2-(tert-butoxycarbonylamino)propanoate.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of amino acids, peptides, and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of (S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-tert-butoxy-2-amino-propanoate: Lacks the Boc protecting group, making it more reactive.
(S)-Methyl 3-tert-butoxy-2-(benzyloxycarbonylamino)propanoate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
(S)-Methyl 3-tert-butoxy-2-(acetylamino)propanoate: Features an acetyl protecting group.
Uniqueness
(S)-Methyl 3-tert-butoxy-2-(tert-butoxycarbonylamino)propanoate is unique due to the presence of the Boc protecting group, which offers stability under basic conditions and can be easily removed under acidic conditions. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of peptides and amino acids .
Properties
IUPAC Name |
methyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)17-7)14-11(16)19-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZNGDRSVMZTHF-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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